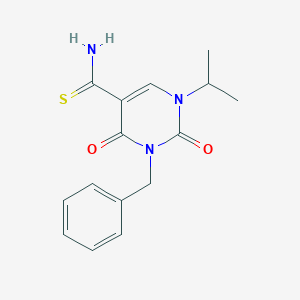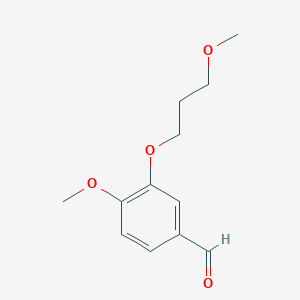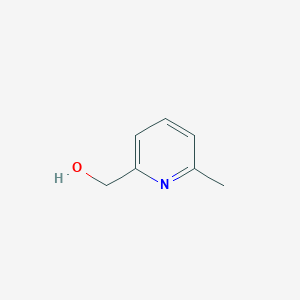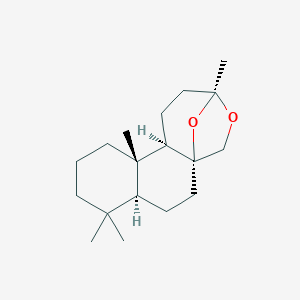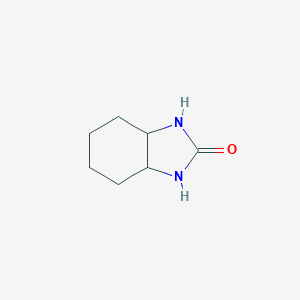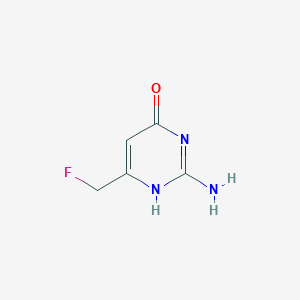
2-Amino-6-(fluoromethyl)pyrimidin-4(1h)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-6-(fluoromethyl)pyrimidin-4(1h)-one (AFMP) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. AFMP is a pyrimidine derivative that is structurally similar to other pyrimidine-based drugs, such as 5-fluorouracil and cytarabine.
Mecanismo De Acción
The exact mechanism of action of 2-Amino-6-(fluoromethyl)pyrimidin-4(1h)-one is not fully understood, but it is believed to act by inhibiting the activity of thymidylate synthase, an enzyme that is essential for DNA synthesis. By inhibiting this enzyme, 2-Amino-6-(fluoromethyl)pyrimidin-4(1h)-one can prevent the growth and proliferation of cancer cells and viruses. Additionally, 2-Amino-6-(fluoromethyl)pyrimidin-4(1h)-one has been shown to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which plays a key role in regulating cellular metabolism and energy homeostasis.
Efectos Bioquímicos Y Fisiológicos
2-Amino-6-(fluoromethyl)pyrimidin-4(1h)-one has been shown to have a variety of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit the replication of viruses. Additionally, 2-Amino-6-(fluoromethyl)pyrimidin-4(1h)-one has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-Amino-6-(fluoromethyl)pyrimidin-4(1h)-one is its high potency, allowing for the use of lower concentrations in lab experiments. Additionally, 2-Amino-6-(fluoromethyl)pyrimidin-4(1h)-one has a relatively simple chemical structure, making it easy to synthesize and modify for use in drug development. However, one limitation of 2-Amino-6-(fluoromethyl)pyrimidin-4(1h)-one is its potential toxicity, which must be carefully monitored in lab experiments.
Direcciones Futuras
There are several potential future directions for research on 2-Amino-6-(fluoromethyl)pyrimidin-4(1h)-one. One area of interest is the development of 2-Amino-6-(fluoromethyl)pyrimidin-4(1h)-one-based drugs for the treatment of cancer and viral infections. Additionally, further investigation into the mechanism of action of 2-Amino-6-(fluoromethyl)pyrimidin-4(1h)-one could lead to the discovery of new targets for drug development. Finally, studies on the potential side effects and toxicity of 2-Amino-6-(fluoromethyl)pyrimidin-4(1h)-one will be important for its safe use in clinical settings.
Conclusion:
In conclusion, 2-Amino-6-(fluoromethyl)pyrimidin-4(1h)-one is a promising chemical compound with potential applications in drug development. Its anticancer, antiviral, and anti-inflammatory properties make it a promising candidate for the treatment of a variety of diseases. Further research into the synthesis, mechanism of action, and potential applications of 2-Amino-6-(fluoromethyl)pyrimidin-4(1h)-one will be important for its future use in clinical settings.
Métodos De Síntesis
2-Amino-6-(fluoromethyl)pyrimidin-4(1h)-one can be synthesized using a variety of methods, including the reaction of 2,6-dichloropyrimidine with ethyl trifluoroacetate and ammonia in the presence of a catalyst. Another method involves the reaction of 2,6-dichloropyrimidine with ethyl trifluoroacetate and sodium azide in the presence of a catalyst. Both methods result in the formation of 2-Amino-6-(fluoromethyl)pyrimidin-4(1h)-one with high yields.
Aplicaciones Científicas De Investigación
2-Amino-6-(fluoromethyl)pyrimidin-4(1h)-one has been studied extensively for its potential use in drug development. It has been shown to have anticancer properties, with studies demonstrating its ability to inhibit the growth of various cancer cell lines. 2-Amino-6-(fluoromethyl)pyrimidin-4(1h)-one has also been investigated for its potential use in the treatment of viral infections, such as influenza and HIV. Additionally, 2-Amino-6-(fluoromethyl)pyrimidin-4(1h)-one has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Propiedades
Número CAS |
1597-36-0 |
|---|---|
Nombre del producto |
2-Amino-6-(fluoromethyl)pyrimidin-4(1h)-one |
Fórmula molecular |
C5H6FN3O |
Peso molecular |
143.12 g/mol |
Nombre IUPAC |
2-amino-4-(fluoromethyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C5H6FN3O/c6-2-3-1-4(10)9-5(7)8-3/h1H,2H2,(H3,7,8,9,10) |
Clave InChI |
XTQWOAPXKGZVAP-UHFFFAOYSA-N |
SMILES isomérico |
C1=C(NC(=NC1=O)N)CF |
SMILES |
C1=C(N=C(NC1=O)N)CF |
SMILES canónico |
C1=C(NC(=NC1=O)N)CF |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





